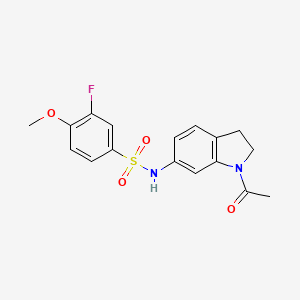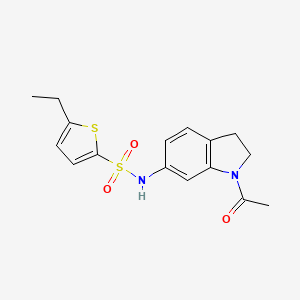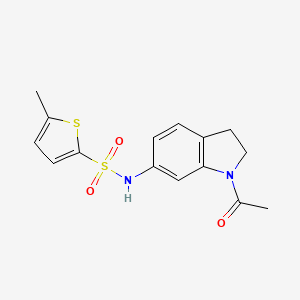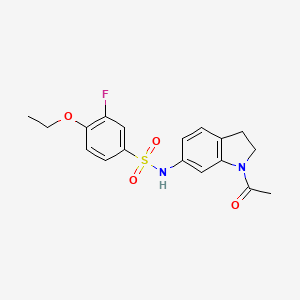![molecular formula C12H9F2NOS B6536692 2,6-difluoro-N-[(thiophen-3-yl)methyl]benzamide CAS No. 1060198-99-3](/img/structure/B6536692.png)
2,6-difluoro-N-[(thiophen-3-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
2,6-difluoro-N-[(thiophen-3-yl)methyl]benzamide has been used in a variety of scientific research applications. It has been used as a model compound for studying the effects of fluorine substitution on the reactivity of organic molecules. It has also been used in the synthesis of other compounds, as a catalyst in biochemical and physiological reactions, and as a model compound for studying the effects of fluorine substitution on the reactivity of organic molecules. Additionally, it has been used in the synthesis of other compounds, as a catalyst in biochemical and physiological reactions, and as a model compound for studying the effects of fluorine substitution on the reactivity of organic molecules.
作用機序
The mechanism of action of 2,6-difluoro-N-[(thiophen-3-yl)methyl]benzamide is not fully understood. However, it is believed that the fluorine substitution of the benzene ring increases the acidity of the molecule, which increases its reactivity. Additionally, the presence of the thiophene ring increases the electron density of the molecule, which makes it more reactive. This increased reactivity allows this compound to catalyze biochemical and physiological reactions.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in the breakdown of proteins, carbohydrates, and lipids. Additionally, it has been found to increase the activity of enzymes involved in the synthesis of fatty acids and cholesterol. In addition, it has been found to act as an antioxidant and to reduce the levels of free radicals in the body.
実験室実験の利点と制限
2,6-difluoro-N-[(thiophen-3-yl)methyl]benzamide is an effective catalyst for biochemical and physiological reactions, making it a useful tool for laboratory experiments. The fluorine substitution of the benzene ring increases the acidity of the molecule, which increases its reactivity. Additionally, the presence of the thiophene ring increases the electron density of the molecule, which makes it more reactive. This increased reactivity allows this compound to catalyze biochemical and physiological reactions. However, the use of this compound in laboratory experiments may be limited by its relatively low solubility in water and its tendency to form complexes with other molecules.
将来の方向性
The potential applications of 2,6-difluoro-N-[(thiophen-3-yl)methyl]benzamide are numerous and are still being explored. Potential future directions for research include the use of this compound as a catalyst in the synthesis of other compounds, the use of this compound in drug delivery systems, and the use of this compound in the development of new materials. Additionally, further research into the mechanism of action of this compound and its biochemical and physiological effects could lead to new and improved drug therapies for various diseases and conditions.
合成法
2,6-difluoro-N-[(thiophen-3-yl)methyl]benzamide can be synthesized in a two-step process. The first step involves the reaction of 2,6-difluorobenzaldehyde with thiophene-3-ylmethanol in the presence of an acid catalyst. This reaction results in the formation of the desired product, this compound. The second step involves the purification of the product by recrystallization. This method has been used in the synthesis of this compound and is considered to be the most efficient and cost-effective method for its production.
特性
IUPAC Name |
2,6-difluoro-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NOS/c13-9-2-1-3-10(14)11(9)12(16)15-6-8-4-5-17-7-8/h1-5,7H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQDOIFHVZRYSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=CSC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-methyl-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536660.png)
![2-(4-chlorophenoxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536670.png)
![4-butoxy-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536684.png)
![N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B6536693.png)
![3-(2-chlorophenyl)-5-methyl-N-[(thiophen-3-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B6536709.png)
